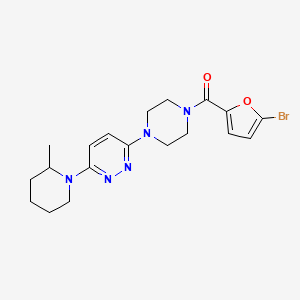

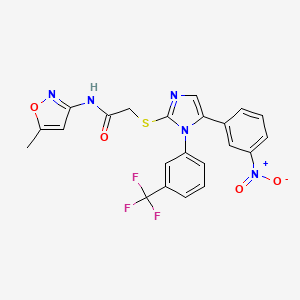

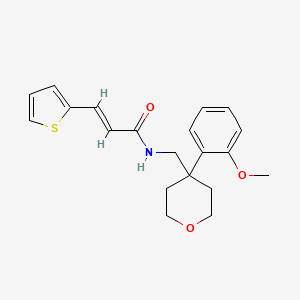

![molecular formula C22H16BrClN2O3 B2883087 N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide CAS No. 312734-26-2](/img/structure/B2883087.png)

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide” is a complex organic compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a linear formula of C16H13BrClNO2 .

Synthesis Analysis

The synthesis of benzamide derivatives, which this compound is a part of, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . A superior and recoverable catalyst is used, leading to a high-yielding and eco-friendly process .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. These include Nuclear Magnetic Resonance (1H-NMR), Infrared (FT-IR), and UV-Visible spectrophotometry . Computational studies can also be performed using the DFT (B3LYP) method on the basis of 6-31+G (d, p) using Gaussian 09W and Gauss View 5.0 package in addition to the VEDA program, gauge-independent atomic orbital (GIAO) and time-dependent density functional theory (TD-DFT) methods .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on its benzamide derivative nature. Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The prepared catalyst provides active sites for the synthesis of benzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. These include Nuclear Magnetic Resonance (1H-NMR), Infrared (FT-IR), and UV-Visible spectrophotometry . The theoretical spectroscopic data of the compound can be compared with the experimental data .Applications De Recherche Scientifique

Synthesis of Benzamides

The compound is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Pharmaceutical Applications

Benzamides, including this compound, are used widely in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Amide compounds, including this one, are also widely used in industries such as paper, plastic, and rubber . They serve as an intermediate product in the synthesis of therapeutic agents .

Antimicrobial Activity

Some derivatives of the compound have shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

Certain derivatives of the compound have shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Antioxidant Effect

The compound has shown antioxidant effects in toxicity assays .

Safety and Hazards

This compound has several hazard statements including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrClN2O3/c23-16-8-11-19(18(12-16)21(28)14-4-2-1-3-5-14)26-20(27)13-25-22(29)15-6-9-17(24)10-7-15/h1-12H,13H2,(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMDQAVCKDVNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

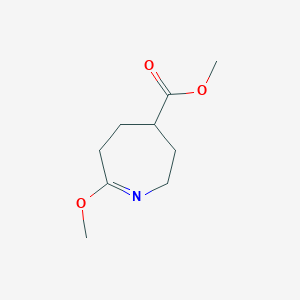

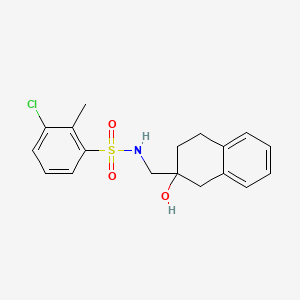

![4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883005.png)

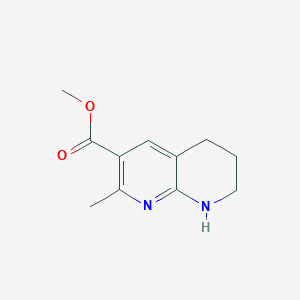

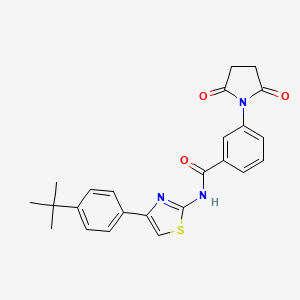

![1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B2883006.png)

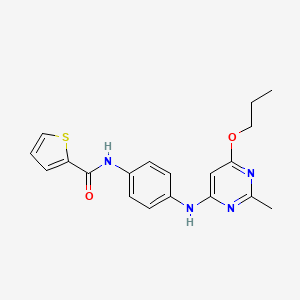

![N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2883011.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2883017.png)

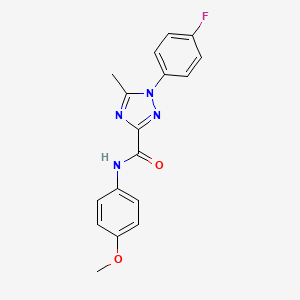

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2883018.png)